molecular formula C22H23N3O3 B443734 3,3,8-trimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3,3,8-trimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B443734
M. Wt: 377.4g/mol
InChI Key: QLGXYOQYBOCYLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is available through suppliers like BenchChem.

Chemical Reactions Analysis

3,3,8-trimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,3,8-trimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe or reagent in biochemical assays. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3,8-trimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to specific proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

3,3,8-trimethyl-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on factors such as reactivity, stability, and biological activity.

Properties

Molecular Formula

C22H23N3O3

Molecular Weight

377.4g/mol

IUPAC Name

3,9,9-trimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C22H23N3O3/c1-13-4-9-16-17(10-13)24-21(14-5-7-15(8-6-14)25(27)28)20-18(23-16)11-22(2,3)12-19(20)26/h4-10,21,23-24H,11-12H2,1-3H3

InChI Key

QLGXYOQYBOCYLS-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)CC(C3)(C)C

Origin of Product

United States

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